molecular formula C11H16ClF2N5 B12218532 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12218532
M. Wt: 291.73 g/mol
InChI Key: KZVSKRRFSMNLGK-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is a compound that has garnered significant interest in the fields of chemistry and pharmacology This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can modify the substituents on the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can introduce new functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle . By inhibiting this enzyme, the compound can disrupt energy production in cells, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-3-17-10(6-8(2)16-17)14-7-9-4-5-15-18(9)11(12)13;/h4-6,11,14H,3,7H2,1-2H3;1H

InChI Key

KZVSKRRFSMNLGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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